molecular formula C9H10FNO3 B2808565 Methyl 2-amino-3-fluoro-4-methoxybenzoate CAS No. 1180497-48-6

Methyl 2-amino-3-fluoro-4-methoxybenzoate

Cat. No. B2808565
CAS RN: 1180497-48-6
M. Wt: 199.181
InChI Key: UBKIXHUPQNDLCP-UHFFFAOYSA-N
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Description

“Methyl 2-amino-3-fluoro-4-methoxybenzoate” is a chemical compound with the molecular formula C9H10FNO3 and a molecular weight of 199.18 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for “Methyl 2-amino-3-fluoro-4-methoxybenzoate” is 1S/C9H10FNO3/c1-13-6-4-3-5 (9 (12)14-2)8 (11)7 (6)10/h3-4H,11H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

“Methyl 2-amino-3-fluoro-4-methoxybenzoate” is a powder with a melting point of 85-87°C . It is stored at room temperature .

Scientific Research Applications

Catalysis and Organic Synthesis

Methyl 2-amino-3-fluoro-4-methoxybenzoate serves as a valuable catalyst in organic reactions. Its unique structure allows it to participate in diverse transformations, such as esterifications, amidations, and nucleophilic substitutions. Researchers have explored its use in designing novel synthetic routes for drug intermediates and natural product synthesis .

Kinase Inhibitors

Methyl 2-amino-3-fluoro-4-methoxybenzoate has garnered attention in the field of kinase inhibitors. Kinases play a pivotal role in cell signaling pathways, and inhibiting their activity is essential for treating diseases like cancer. Researchers explore this compound’s potential as a kinase inhibitor, aiming to develop targeted therapies .

Safety and Hazards

This compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes indicate hazards related to harmful ingestion, skin contact, eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

methyl 2-amino-3-fluoro-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c1-13-6-4-3-5(9(12)14-2)8(11)7(6)10/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKIXHUPQNDLCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)OC)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-3-fluoro-4-methoxybenzoate

CAS RN

1180497-48-6
Record name methyl 2-amino-3-fluoro-4-methoxybenzoate
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